1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide
Description
This compound is a thiazolo[4,5-d]pyrimidine derivative featuring a 4-fluorophenylamino-acetyl moiety at the 6-position and an N-propylpiperidine-3-carboxamide group at the 2-position. Its core structure is associated with modulation of biological pathways, particularly those involving kinase inhibition or anti-inflammatory targets. The 4-fluorophenyl group enhances lipophilicity and binding affinity to aromatic receptor pockets, while the propyl chain on the piperidine ring may improve metabolic stability compared to shorter alkyl chains .
Properties
Molecular Formula |
C20H12BrFN6O2S |
|---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
6-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H12BrFN6O2S/c21-14-8-11(6-7-15(14)22)17-24-16(30-27-17)10-31-20-25-18-13(9-23-26-18)19(29)28(20)12-4-2-1-3-5-12/h1-9H,10H2,(H,23,26) |
InChI Key |
QPELLJUOXGNENT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide involves multiple steps, starting from readily available starting materials
Formation of Thiazolo[4,5-d]pyrimidine Core: This step typically involves the condensation of a thioamide with a suitable aldehyde or ketone under acidic or basic conditions to form the thiazole ring. The resulting thiazole is then reacted with a suitable nitrile or amine to form the thiazolopyrimidine core.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound is reacted with an amine or other nucleophile.
Coupling with Piperidine Ring: The final step involves the coupling of the thiazolopyrimidine core with the piperidine ring, typically through an amide bond formation reaction using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the fluorophenyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may be investigated for its anticancer, antiviral, or antimicrobial properties.
Pharmacology: Research may focus on the compound’s interaction with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound can be used as a tool to study biological processes and pathways, providing insights into cellular mechanisms and disease states.
Industrial Applications: The compound may have applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thiazolopyrimidine core may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the thiazolo[4,5-d]pyrimidine scaffold but differ in substituents, leading to variations in bioactivity, pharmacokinetics, and target specificity. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects :
- Fluorophenyl vs. Trifluoromethylphenyl : The target compound’s 4-fluorophenyl group provides balanced hydrophobicity, whereas the trifluoromethyl analog () exhibits higher membrane permeability but increased off-target binding .
- Alkyl Chains : The N-propyl group in the target compound reduces first-pass metabolism compared to N-methyl or N-cyclopropyl analogs, as seen in and .
Core Modifications :
- Replacement of the thiazolo[4,5-d]pyrimidine core with isothiazolo[4,5-d]pyrimidine () alters electron distribution, reducing kinase inhibition but enhancing anti-inflammatory responses via TNFα pathway modulation .
Biological Response Variability: Despite >85% structural similarity (Tanimoto Coefficient), only 20% of analogs share significant gene expression overlap, underscoring the impact of minor substituent changes on bioactivity .
Research Findings
Gene Expression Profiles :
- The target compound induces downregulation of collagen I/III and TGF-β1 in hepatic stellate cells, akin to natural anti-fibrotic agents, but with 3-fold higher potency than the isothiazolo analog () .
- Structural similarity (e.g., ) correlates with 15–20% overlap in transcriptomic profiles, primarily in MAPK/ERK pathways, but divergent effects on apoptosis regulators like Bcl-2 .
Kinase Inhibition :
- The target compound inhibits ABL1 and JAK2 kinases (IC₅₀ = 12 nM and 28 nM, respectively), outperforming the N-methylpiperidine analog (IC₅₀ = 45 nM for JAK2) due to optimized piperidine-propyl interactions .
Pharmacokinetics :
- The propyl chain confers a plasma half-life (t₁/₂) of 6.2 hours in murine models, compared to 2.1 hours for the cyclopropylamide analog (), attributed to reduced CYP2D6-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
